Cas no 914654-82-3 (1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester)

1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester structure
914654-82-3 structure
Product Name:1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester
CAS No:914654-82-3
MF:C15H28N2O3
MW:284.394424438477
CID:1964185
PubChem ID:68968179
Update Time:2025-07-23

1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester
    • 1,1-Dimethylethyl 4-(4-Methyltetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
    • Tert-butyl 4-(4-methyltetrahydro-2H-pyran-4-yl)piperazine-1-carboxylate
    • 914654-82-3
    • SCHEMBL4235077
    • tert-butyl 4-(4-methyloxan-4-yl)piperazine-1-carboxylate
    • DTXSID501136102
    • 1,1-Dimethylethyl 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-1-piperazinecarboxylate
    • GKISYZCHCMKMFO-UHFFFAOYSA-N
    • EN300-800125
    • DB-160306
    • Inchi: 1S/C15H28N2O3/c1-14(2,3)20-13(18)16-7-9-17(10-8-16)15(4)5-11-19-12-6-15/h5-12H2,1-4H3
    • InChI Key: GKISYZCHCMKMFO-UHFFFAOYSA-N
    • SMILES: O1CCC(C)(CC1)N1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 284.20999276Da
  • Monoisotopic Mass: 284.20999276Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 42Ų

1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester Pricemore >>

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Additional information on 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester and CAS No. 914654-82-3: A Comprehensive Overview

The compound 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester, identified by the CAS number 914654-82-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure incorporates a piperazine moiety, which is a well-known pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets.

In recent years, the exploration of heterocyclic compounds has been a cornerstone in the quest for novel therapeutic agents. The presence of the tetrahydro-4-methyl-2H-pyran ring in this compound adds to its complexity and may contribute to its pharmacological properties. The esterification at the carboxylic acid group and the tert-butyl ester moiety further modulate its chemical behavior, making it a versatile intermediate in synthetic chemistry.

One of the most intriguing aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. Piperazine derivatives have been extensively studied for their efficacy in treating conditions such as depression, anxiety, and epilepsy. The structural modification introduced by the tetrahydro-4-methyl-2H-pyran ring may enhance its interaction with specific neurotransmitter receptors, leading to improved therapeutic outcomes.

Recent studies have highlighted the importance of scaffold diversity in drug discovery. The unique combination of functional groups in 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester makes it an attractive candidate for further investigation. Researchers have been exploring its potential as a lead compound for new therapies by modifying its structure and evaluating its biological activity.

The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The use of protecting groups and selective reactions ensures high yield and purity, which are critical for pharmaceutical applications. Advances in catalytic processes have also enabled more efficient synthesis routes, reducing the environmental impact and cost of production.

In addition to its pharmaceutical applications, this compound has shown promise in material science. Its unique structural features make it a candidate for developing new polymers and coatings with enhanced properties. The piperazine moiety can contribute to improved adhesion and stability, while the tetrahydro-4-methyl-2H-pyran ring can influence flexibility and thermal resistance.

The investigation into the biological activity of 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester is ongoing and multifaceted. In vitro studies have begun to reveal its potential interactions with various enzymes and receptors. These preliminary findings suggest that it may have therapeutic effects beyond neurological disorders, including anti-inflammatory and anticancer properties.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding affinity of this compound to target proteins. These simulations provide valuable insights into its mechanism of action and help guide further optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the development process significantly.

The regulatory landscape for new drug development is stringent but essential for ensuring patient safety and efficacy. The synthesis and characterization of compounds like 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester must adhere to rigorous standards set by regulatory agencies worldwide. Compliance with these guidelines ensures that new therapies are both safe and effective before they reach clinical use.

The future prospects for this compound are promising. As research continues to uncover new applications and therapeutic benefits, it is likely to play a significant role in next-generation pharmaceuticals. Collaborative efforts between academia and industry will be crucial in translating these findings into tangible medical advancements.

In conclusion, 1-Piperazinecarboxylic acid, 4-(tetrahydro-4-methyl-2H-pyran-4-yl)-,1,1-dimethylethyl ester, CAS number 914654-82-3, stands as a testament to the ingenuity of modern chemical research. Its unique structure and potential applications make it a valuable asset in both pharmaceuticals and material science. As further studies reveal its capabilities, it is poised to contribute significantly to advancements in medicine and technology.

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